Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Description
Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-2-22-13(21)8-23-15-12-7-19-20(14(12)17-9-18-15)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBLOKOCQOHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with thiourea to introduce the sulfanyl group, followed by esterification to obtain the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
Formation of Pyrazolo[3,4-d]pyrimidine Core
-
Key Reactions :
-
Cyclization of Pyrazole Precursors : Ethyl (ethoxymethylene)cyanoacetate reacts with phenyl hydrazine to form a pyrazole intermediate (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate) .
-
Cyclization with Formamide : The pyrazole intermediate undergoes cyclization with formamide to yield a pyrazolo[3,4-d]pyrimidinone derivative .
-
Chlorination : Substitution of the hydroxyl group with chlorine using reagents like phosphorus oxychloride produces a chlorinated pyrazolo[3,4-d]pyrimidine intermediate (e.g., 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) .
-
Data Table 1: Pyrazolo[3,4-d]pyrimidine Core Formation
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Phenyl hydrazine, EtOH | Pyrazole intermediate | 78–97% | |
| 2 | Formamide, heat | Pyrazolo[3,4-d]pyrimidinone | 75–85% | |
| 3 | POCl₃, reflux | 4-Chloro derivative | 65–75% |
Functionalization with Sulfanyl Group
-
Substitution Reaction : The chlorinated pyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution with a sulfanyl-containing nucleophile (e.g., thioacetate or mercaptan) to introduce the sulfanyl group.
-
Esterification : The ethyl acetate group is likely introduced via esterification of a carboxylic acid precursor or through direct substitution of a leaving group (e.g., chlorine) with a thioacetate moiety.
Mechanistic Insight : The substitution reaction proceeds via an SN2 mechanism, where the nucleophile (sulfanyl group) attacks the electrophilic carbon at position 4 of the pyrazolo[3,4-d]pyrimidine ring, displacing the leaving group (e.g., chloride) .
Functional Group Transformations
The compound undergoes several transformations due to its reactive functional groups.
Hydrolysis of Ester Group
-
Reaction : Hydrolysis of the ethyl acetate group under basic or acidic conditions yields a carboxylic acid derivative.
-
Applications : The carboxylic acid can undergo further reactions (e.g., amidation, esterification) to modify biological activity .
Thioether Oxidation
-
Reaction : The sulfanyl group (-S-) can oxidize to a sulfinyl (-SO-) or sulfonyl (-SO₂-) group under oxidizing conditions (e.g., hydrogen peroxide, mCPBA).
Data Table 2: Functional Group Transformations
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH, H₂O, 60°C | Carboxylic acid | 70–80% | |
| Oxidation | H₂O₂, THF | Sulfinyl derivative | 65–75% | |
| Oxidation | mCPBA, CH₂Cl₂ | Sulfonyl derivative | 80–85% |
Substitution Reactions
-
Regioselectivity : The pyrazolo[3,4-d]pyrimidine ring’s electron-deficient nature directs nucleophilic attack to the position 4 carbon, ensuring high regioselectivity in substitution reactions .
-
Kinetic Control : Bulky substituents (e.g., 4-fluorophenyl) may hinder nucleophilic attack, reducing reaction rates but maintaining regioselectivity .
Cyclization Mechanisms
-
Pyrazole Formation : Cyclization of ethyl (ethoxymethylene)cyanoacetate with phenyl hydrazine involves nucleophilic addition followed by intramolecular cyclization .
-
Pyrazolo[3,4-d]pyrimidine Formation : The reaction with formamide introduces a second ring through condensation and elimination of water .
Scientific Research Applications
Anticancer Activity
Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate has shown significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. By inhibiting CDK2, this compound affects cell cycle progression, leading to reduced cell proliferation in various cancer cell lines.
Key Findings :
- Inhibition of Tumor Growth : Studies indicate that this compound can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values around 12.5 µM and 15.0 µM, respectively .
- Mechanism of Action : The interaction with CDK2 alters gene expression and cell cycle dynamics, suggesting a targeted approach in cancer treatment.
Other Biological Applications
In addition to its anticancer properties, this compound may have implications in other therapeutic areas:
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties through the modulation of cytokine signaling pathways.
- Antimicrobial Properties : Some derivatives within the pyrazolo[3,4-d]pyrimidine class have demonstrated efficacy against bacterial strains, indicating a broader spectrum of biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate involves the inhibition of key enzymes involved in cell cycle regulation, such as CDKs. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and the downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities but lacking the sulfanyl and ester groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different ring fusion pattern and distinct biological properties.
Thioglycoside derivatives: Compounds with similar sulfanyl groups but different sugar moieties, exhibiting unique biological activities.
This compound stands out due to its specific combination of functional groups, which contribute to its potent biological activities and potential therapeutic applications .
Biological Activity
Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of the compound's structure, biological activity, mechanisms of action, and relevant research findings.
Compound Structure and Characteristics
This compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its role in various pharmacological applications. The presence of a 4-fluorophenyl group enhances the compound's lipophilicity and may improve its interactions with biological targets. The structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H16FN5O3S |
| Molecular Weight | 389.41 g/mol |
| Functional Groups | Ethyl ester, sulfanyl group |
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . This interaction inhibits CDK2 activity, disrupting cell cycle progression, particularly from the G1 phase to the S phase. This disruption can potentially lead to decreased cell proliferation, making it a candidate for cancer treatment.
Anticancer Potential
Research indicates that compounds similar to this compound often exhibit anticancer properties due to their kinase inhibitory activities. For instance:
- In vitro studies have shown that pyrazolopyrimidine derivatives can inhibit various cancer cell lines by targeting key kinases involved in cell cycle regulation.
- A related study highlighted that the inhibition of CDK2 could lead to significant reductions in tumor growth in xenograft models.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals that this compound stands out due to its specific structural components:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-[1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin] | Different substituent on phenyl ring | Moderate kinase inhibition |
| Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin] | Contains methyl instead of ethyl ester | Lower anticancer activity |
| Ethyl 2-[1-(2,6-difluorophenyl)pyrazolo[3,4-d]pyrimidin] | Enhanced fluorination improves potency | High kinase inhibition |
Study on CDK Inhibition
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of various pyrazolopyrimidine derivatives on CDK activity. The study found that this compound exhibited significant inhibition of CDK2 with an IC50 value indicative of strong binding affinity (exact IC50 values need further research).
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate?
Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A key intermediate, 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-thiol, is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions in anhydrous DMF or THF . Reaction optimization includes monitoring by TLC and purification via column chromatography. Yield improvements (>80%) are achieved by controlling stoichiometric ratios (1:1.2 thiol:ethyl chloroacetate) and reaction time (6–8 hours) .
Basic: What spectroscopic techniques are critical for characterizing this compound and its intermediates?
Answer:
- 1H/13C NMR : Confirms substitution patterns, e.g., the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and ethyl acetate moiety (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C16H13FN4O2S: 352.07) .
- HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How does the sulfanylacetate moiety influence the compound’s pharmacokinetic and antitumor properties?
Answer:
The sulfanylacetate group enhances mitochondrial permeability, as observed in TRAP1 inhibitors with pyrazolo[3,4-d]pyrimidine scaffolds . This moiety improves metabolic stability (e.g., t1/2 > 6 hours in murine plasma) and facilitates intracellular accumulation, critical for targeting mitochondrial Hsp90 isoforms . Modifications to the ester group (e.g., replacing ethyl with methyl) reduce plasma stability, highlighting the ethyl group’s role in prolonging bioavailability .
Advanced: What in vitro models and assays are used to evaluate its anticancer activity?
Answer:
- NCI-60 Panel : Screening across 60 human cancer cell lines (e.g., leukemia, breast, lung) to determine IC50 values. Activity is benchmarked against doxorubicin .
- MTT Assay : Used for dose-response curves (0.1–10 µM) in adherent cell lines (e.g., MCF-7, HeLa) with 48-hour exposure .
- Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining and propidium iodide DNA labeling to identify mechanisms (e.g., G1/S arrest in MDA-MB-231 cells) .
Advanced: How can researchers resolve contradictions in reported IC50 values across studies?
Answer:
Discrepancies arise from variations in assay conditions (e.g., serum concentration, incubation time) or cell line genetic backgrounds. To mitigate:
- Standardize Assays : Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo) .
- Control for Metabolism : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to account for esterase-mediated degradation .
- Cross-Validate : Compare data across multiple models (e.g., 2D monolayers vs. 3D spheroids) .
Advanced: What structural modifications enhance selectivity for kinase targets like mTOR or TRAP1?
Answer:
- Pyrimidine Substitution : Introducing electron-withdrawing groups (e.g., Cl at C3) increases mTOR affinity (Ki < 10 nM) by optimizing hydrophobic interactions in the ATP-binding pocket .
- Fluorophenyl Optimization : Para-fluorine on the phenyl ring improves TRAP1 selectivity (>100-fold over PI3K) by reducing steric clashes in the mitochondrial matrix .
- Ester Hydrolysis Resistance : Methylation of the acetate α-carbon prevents esterase cleavage, enhancing in vivo efficacy (e.g., tumor growth inhibition >70% in xenografts) .
Basic: What are the key solubility and stability considerations for handling this compound?
Answer:
- Solubility : DMSO stock solutions (10 mM) are stable at –20°C for 6 months. Aqueous solubility is poor (<50 µM in PBS), necessitating formulation with cyclodextrins or PEG-400 for in vivo studies .
- Light Sensitivity : Degrades under UV light; store in amber vials and conduct reactions in dim light .
- pH Stability : Stable at pH 4–7; avoid alkaline conditions (>pH 8) to prevent ester hydrolysis .
Advanced: How is computational modeling applied to optimize its binding to target proteins?
Answer:
- Docking Studies : Schrödinger Suite or AutoDock Vina predicts interactions with TRAP1 (PDB: 4JSN). The pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with Lys98 and Asp148 residues .
- MD Simulations : 100-ns simulations in GROMACS assess binding stability; RMSD < 2 Å indicates robust target engagement .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC50 to guide synthetic prioritization .
Basic: What safety protocols are recommended for laboratory handling?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroacetate) .
- Waste Disposal : Neutralize reaction byproducts with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced: What in vivo models validate its therapeutic potential and toxicity profile?
Answer:
- Xenograft Models : Administer 10–50 mg/kg daily via oral gavage in nude mice bearing HCT-116 tumors. Measure tumor volume weekly and assess toxicity via serum ALT/AST levels .
- Pharmacokinetics : Plasma Cmax (1–2 µg/mL) and AUC (8–12 µg·h/mL) are determined using LC-MS/MS after single-dose administration .
- Metabolite Identification : Liver microsomal assays identify primary metabolites (e.g., hydrolyzed acetate) to guide prodrug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
